molecular formula C10H10FN3O2 B1473880 Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1443538-37-1

Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B1473880
M. Wt: 223.2 g/mol
InChI Key: YYLHTYNLZJFIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the CAS Number: 1443538-37-1 . It has a molecular weight of 223.21 .


Molecular Structure Analysis

The InChI key for this compound is YYLHTYNLZJFIMG-UHFFFAOYSA-N . The molecular formula is C10H10FN3O2 .

Scientific Research Applications

Cyclization Reactions and Ring-Chain Isomerism

Goryaeva et al. (2009) explored the cyclization of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with various amines, leading to the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines. These compounds exhibited ring-chain isomerism, demonstrating the versatility of ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate derivatives in synthesizing complex heterocyclic structures with potential for further chemical modifications (Goryaeva, M. V., Burgart, Y., Saloutin, V., Sadchikova, E. V., & Ulomskii, E. N., 2009).

Novel Heterocycles Synthesis

El-Kashef et al. (2010) reported on the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles using ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a starting material. This work underscores the role of ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate derivatives in generating diverse heterocyclic frameworks with potential pharmaceutical relevance (El-Kashef, H., Farghaly, Abdel-Rahman, Al-Hazmi, A., Terme, T., & Vanelle, P., 2010).

Synthesis of Dihydrotetrazolopyrimidine Derivatives

Suwito et al. (2018) described the synthesis of a dihydrotetrazolopyrimidine derivative, showcasing the use of ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate in reactions that yield compounds with potential applications in the development of new materials or bioactive molecules (Suwito, H., Kurnyawaty, N., Haq, K. U., Abdulloh, A., & Indriani, I., 2018).

Fluorination and Functionalization

Alieva and Vorob’ev (2020) investigated the fluorination of methyl esters derived from pyrazolo[1,5-a]pyridine-3-carboxylic acids, leading to fluorinated derivatives. This study highlights the chemical reactivity of related compounds and their potential as intermediates for further chemical synthesis, emphasizing the strategic role of fluorine in modifying the physical and chemical properties of heterocyclic compounds (Alieva, S. V. & Vorob’ev, A., 2020).

Safety And Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" .

properties

IUPAC Name

ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O2/c1-2-16-10(15)6-5-13-14-4-3-7(12)8(11)9(6)14/h3-5H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLHTYNLZJFIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=CN2N=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 3
Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.